(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
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Overview
Description
This compound has garnered attention due to its antibacterial and anticancer properties . It is a member of the pterocarpan class of compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-9,10-dimethoxyptercarpan can be achieved through several organic synthesis steps. The process typically involves the conversion of pterocarpan derivatives into the target compound using appropriate reagents and conditions. For instance, one method involves the esterification of pterocarpan derivatives followed by subsequent reactions to introduce the hydroxy and methoxy groups .
Industrial Production Methods: Industrial production of 3-Hydroxy-9,10-dimethoxyptercarpan is not extensively documented. the compound can be extracted from natural sources such as Astragalus membranaceus, where it is present in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-9,10-dimethoxyptercarpan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-Hydroxy-9,10-dimethoxyptercarpan has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound exhibits significant antibacterial activity, making it a candidate for studying bacterial inhibition mechanisms.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the synthesis of natural products and other bioactive compounds
Mechanism of Action
The mechanism of action of 3-Hydroxy-9,10-dimethoxyptercarpan involves the inhibition of platelet-derived growth factor (PDGF)-BB-induced cell proliferation. This is achieved by inhibiting the extracellular signal-regulated kinase (ERK)1/2 mitogen-activated protein (MAP) kinase cascade. The compound also inhibits the phosphorylation of ERK1/2, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Medicarpin: Another pterocarpan derivative with similar biological activities.
Formononetin: An isoflavonoid with anticancer and antibacterial properties.
Calycosin: A flavonoid with significant biological activities.
Uniqueness: 3-Hydroxy-9,10-dimethoxyptercarpan is unique due to its specific inhibition of the ERK1/2 MAP kinase cascade, which is not commonly observed in other similar compounds. This makes it a valuable compound for studying specific signaling pathways involved in cell proliferation and cancer .
Properties
IUPAC Name |
(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGCLXUTLXAEC-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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